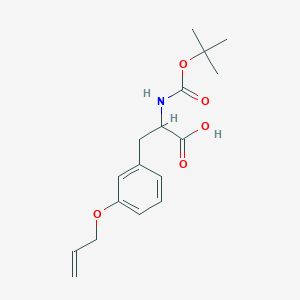
3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an allyloxy-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:
Formation of the Allyloxy-Substituted Phenyl Ring: This can be achieved through the allylation of a phenol derivative using allyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Boc-Protected Amino Group: The Boc protection is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling of the Two Fragments: The final step involves coupling the allyloxy-substituted phenyl ring with the Boc-protected amino acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The allyloxy group can undergo oxidation to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reduction: Reagents like hydrogen gas with a palladium catalyst for nitro reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Epoxide or Aldehyde: From oxidation of the allyloxy group.
Amino Derivative: From reduction of the nitro group.
Free Amine: From Boc deprotection.
Aplicaciones Científicas De Investigación
3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its structural features.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic transformations, which can be removed to reveal the active amine group that interacts with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-(Methoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a methoxy group instead of an allyloxy group.
3-(3-(Ethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with an ethoxy group instead of an allyloxy group.
Uniqueness
The presence of the allyloxy group in 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid provides unique reactivity and potential for further functionalization compared to its methoxy and ethoxy analogs .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEUDAJPBFQTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














